
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidine ring in this compound is substituted with a 2-methoxyethyl group and a phenylpropanamide group .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives, which include “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide”, are diverse. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The biological properties of these compounds were also determined by their stereochemistry .科学的研究の応用
Serotonin 4 Receptor Agonists
Research has synthesized and evaluated the pharmacological profiles of benzamide derivatives, including compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, as potent serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown promise in enhancing gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2003).
Analgesics
Several studies have focused on the synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide derivatives as analgesics. These compounds have demonstrated significant potency in pain management, with certain derivatives being found to be substantially more potent than morphine in analgesic activity, suggesting their potential as powerful painkillers (P. V. Van Daele et al., 1976).
Muscarinic (M3) Receptor Antagonists
Compounds within the same chemical family have been synthesized and evaluated for their activity as antagonists of the M3 muscarinic receptor. These studies indicate potential applications in treating conditions related to muscarinic receptors, such as asthma or COPD (K. Broadley et al., 2011).
Antimicrobial Activities
Research into benzamide derivatives and their metal complexes has shown that these compounds exhibit antimicrobial activities against a range of bacterial strains. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (E. Khatiwora et al., 2013).
Antihistaminic Activities
In the context of antihistaminic research, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which share structural similarities with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, have been synthesized and evaluated for antihistaminic and anticholinergic activities. These compounds have shown potential in treating allergic reactions and related conditions (M. Arayne et al., 2017).
将来の方向性
The future directions for research on “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their diverse biological activities and the development of fast and cost-effective methods for their synthesis . The structure-activity relationship of these compounds could also be further established .
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRTXACOAGRRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

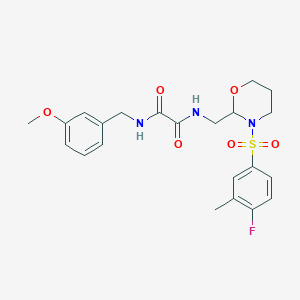
![(4-(1H-pyrrol-1-yl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2931709.png)
![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)

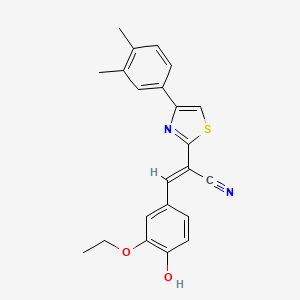

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)
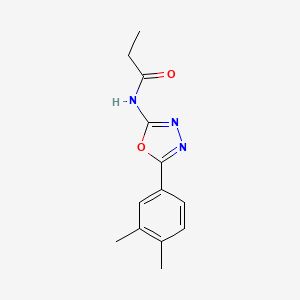

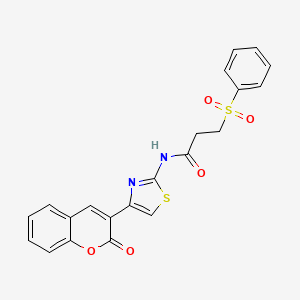
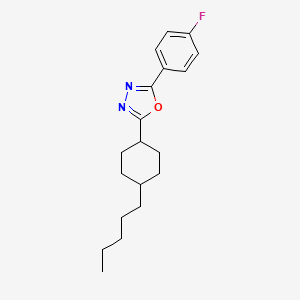

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)